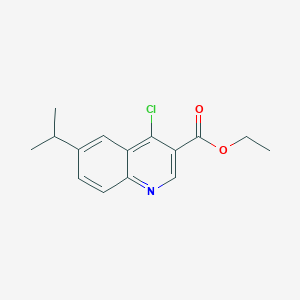

3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester

Beschreibung

Chemical Name: Ethyl 4-chloro-6-isopropylquinoline-3-carboxylate CAS No.: 131548-99-7 Molecular Formula: C₁₅H₁₆ClNO₂ Molecular Weight: 277.74 g/mol Physical State: Liquid (assay ≥99%) Key Substituents:

- 4-Chloro: Enhances electrophilicity and influences binding interactions.

- 6-Isopropyl: Introduces steric bulk, affecting solubility and molecular interactions.

- Ethyl Ester: Modifies lipophilicity and hydrolysis kinetics.

This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate. Its structural features are critical for biological activity, particularly in antimicrobial and anticancer applications .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-6-propan-2-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-4-19-15(18)12-8-17-13-6-5-10(9(2)3)7-11(13)14(12)16/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGFRAHTKLIMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203319 | |

| Record name | Ethyl 4-chloro-6-(1-methylethyl)-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131548-99-7 | |

| Record name | Ethyl 4-chloro-6-(1-methylethyl)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131548-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-6-(1-methylethyl)-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with quinoline as the core structure.

Chlorination: The quinoline is chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.

Isopropylation: The 6-position is then alkylated with isopropyl bromide in the presence of a strong base like sodium hydride.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or the quinoline ring to a dihydroquinoline.

Substitution: The chlorine atom can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, alcohol.

Substitution: 3-Quinolinecarboxylic acid, 4-amino-6-(1-methylethyl)-, ethyl ester.

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester is utilized in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester involves its interaction with various molecular targets:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A detailed comparison of structural analogs is provided below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects :

- Chlorine vs. Fluorine : Chlorine at position 4 (target compound) increases electrophilicity compared to fluorine analogs (e.g., CAS 134478-70-9), which may reduce metabolic stability but enhance target binding .

- Steric Bulk : The 6-isopropyl group in the target compound reduces water solubility compared to 6-methyl or 6-ethyl analogs (e.g., CAS 22609-01-4) but improves membrane permeability .

Biological Activity: Fluoroquinolones (e.g., CAS 134478-70-9) exhibit superior antibacterial potency due to fluorine’s electronegativity and enhanced DNA gyrase inhibition . The target compound’s isopropyl group may mitigate toxicity issues observed in phenyl-substituted analogs (e.g., CAS 22609-01-4) .

Synthetic Utility: Ethyl esters (e.g., target compound) are preferred over methyl esters (e.g., 2-ethyl-3-quinolinecarboxylic acid methyl ester, CAS 119449-61-5) due to slower hydrolysis rates, enabling better in vivo stability .

Biologische Aktivität

3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester (CAS Number: 131548-99-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16ClNO2

- Molecular Weight : 277.75 g/mol

- Structure : The compound features a quinoline backbone with a chloro substituent and an ethyl ester functional group.

Synthesis

The synthesis of this compound typically involves:

- Chlorination of quinoline at the 4-position.

- Alkylation at the 6-position using isopropyl bromide.

- Esterification with ethanol to form the ethyl ester.

These steps are crucial for obtaining the desired biological activity and stability of the compound .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to 3-quinolinecarboxylic acid can inhibit bacterial growth, particularly against Gram-positive bacteria .

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives. For instance, derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions with cellular pathways like NF-kB and COX-2 inhibition have been noted, suggesting a multifaceted mechanism of action .

The mechanism by which 3-quinolinecarboxylic acid exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.

- Receptor Binding : It can interact with various receptors, altering their activity and downstream effects.

- Cellular Signaling Interference : By modulating signaling pathways, it can induce changes in cell behavior, promoting apoptosis in cancer cells .

Study on Antileishmanial Activity

A series of quinoline derivatives were synthesized and evaluated for their antileishmanial activity against Leishmania donovani. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments, suggesting that modifications to the quinoline structure can enhance activity against this pathogen .

Evaluation of Anticancer Properties

In another study, quinoline derivatives were tested against several cancer cell lines. The findings revealed that some compounds led to a notable reduction in cell viability, with mechanisms linked to the inhibition of sirtuins—proteins involved in cancer progression .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3-Quinolinecarboxylic acid | Antimicrobial, Anticancer | Enzyme inhibition, receptor binding |

| Other Quinoline Derivatives | Variable | Often similar mechanisms but differing efficacy |

Q & A

Q. What are the key synthetic protocols for preparing 3-quinolinecarboxylic acid derivatives, and how do they apply to this compound?

Methodological Answer: The synthesis of 3-quinolinecarboxylic acid derivatives often employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions. For ethyl ester derivatives like the target compound, esterification of the carboxylic acid group is typically achieved via acid-catalyzed reaction with ethanol. Transition metal-catalyzed cross-coupling reactions or nucleophilic substitution (e.g., introducing the 4-chloro and 6-isopropyl groups) may also be employed. For example, halogenation at the 4-position can utilize POCl₃ or SOCl₂ under reflux, while alkylation at the 6-position might involve Grignard reagents or Friedel-Crafts alkylation .

Q. How can the structural integrity of this compound be verified after synthesis?

Methodological Answer: Post-synthesis characterization should include:

- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR for ethyl ester protons at δ ~1.3–1.4 ppm for CH₃ and δ ~4.3–4.4 ppm for CH₂).

- Mass spectrometry : Validate molecular weight (e.g., calculated molecular formula C₁₅H₁₆ClNO₂ yields an exact mass of 289.09 g/mol).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if applicable (see InChIKey data in PubChem entries for analogous compounds) .

Q. What are the common functionalization reactions for modifying the quinoline core?

Methodological Answer: The quinoline core can undergo:

- Oxidation : Conversion of hydroxyl groups to ketones (e.g., using KMnO₄ or CrO₃) .

- Substitution : Chlorine at the 4-position is reactive toward nucleophilic displacement (e.g., with amines or alkoxides) .

- Ester hydrolysis : Base-mediated saponification (e.g., NaOH/MeOH) to yield the free carboxylic acid, enabling further derivatization .

Advanced Research Questions

Q. How does steric hindrance from the 6-isopropyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky 6-isopropyl group can impede access to the quinoline core, requiring optimized conditions for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Use of sterically demanding ligands (e.g., XPhos or SPhos) to stabilize palladium intermediates.

- Elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) to overcome kinetic barriers.

- Control experiments comparing reactivity with/without the isopropyl group can isolate steric effects .

Q. What strategies are employed to resolve racemic mixtures in chiral quinoline derivatives?

Methodological Answer: Chiral resolution methods include:

- Diastereomeric salt formation : Use of enantiopure acids (e.g., tartaric acid) to separate racemic bases via crystallization.

- Chiral chromatography : Employing columns with amylose- or cellulose-based stationary phases.

- Asymmetric synthesis : Catalytic enantioselective alkylation (e.g., using Cinchona alkaloid catalysts) to directly generate enantiomerically enriched products .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Simulate interactions with target proteins (e.g., DNA gyrase for antibacterial activity) using software like AutoDock Vina.

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) or steric parameters (Taft’s Es) with bioactivity data from analogs.

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.